molecular formula C20H22N2O6S2 B3010907 Ethyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 896293-85-9

Ethyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B3010907
CAS No.: 896293-85-9
M. Wt: 450.52
InChI Key: VDCYEFAHLIPXGP-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS: 896293-85-9) is a synthetic small molecule featuring a tetrahydrothieno[2,3-c]pyridine core substituted with a 3-(methylsulfonyl)benzamido group at position 2, an acetyl group at position 6, and an ethyl ester at position 3 .

Properties

IUPAC Name

ethyl 6-acetyl-2-[(3-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S2/c1-4-28-20(25)17-15-8-9-22(12(2)23)11-16(15)29-19(17)21-18(24)13-6-5-7-14(10-13)30(3,26)27/h5-7,10H,4,8-9,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCYEFAHLIPXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C20H22N2O6S2C_{20}H_{22}N_{2}O_{6}S_{2} and a molecular weight of approximately 450.52 g/mol. Its structure includes a thieno[2,3-c]pyridine core with various functional groups that enhance its reactivity and biological activity.

Property Value
Molecular FormulaC20H22N2O6S2
Molecular Weight450.52 g/mol
Purity~95%

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thieno[2,3-c]pyridine Core : This is achieved through cyclization reactions involving substituted thiophenes and pyridines.
  • Acetylation : The introduction of the acetyl group can be done using acetic anhydride or acetyl chloride in the presence of a base.
  • Benzamido Group Attachment : The methylsulfonylbenzamido moiety is introduced via nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds with similar structural features have shown efficacy against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 6.25 µg/mL against pathogens like Klebsiella pneumoniae and Escherichia coli .

Anticancer Activity

This compound has potential anticancer properties. In vitro studies suggest that compounds with a similar thieno-pyridine framework can inhibit cancer cell proliferation:

  • Compounds exhibiting IC50 values in the range of 0.5 to 1.7 µM against various cancer cell lines have been reported .

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : Binding to active sites or allosteric sites on enzymes.
  • Receptor Modulation : Acting as agonists or antagonists to specific receptors.
  • Signal Transduction Pathways : Influencing cellular signaling that leads to changes in gene expression or protein activity.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that similar thieno-pyridine derivatives exhibited potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that Ethyl 6-acetyl derivatives could be promising candidates for further research .
  • Anticancer Potential : Another study highlighted the anticancer effects of related compounds on human cancer cell lines such as MGC 80-3 and HCT-116 with significant cell cycle arrest and apoptosis induction observed upon treatment .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has shown promise in the following areas:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 6.25 µg/mL against pathogens like Klebsiella pneumoniae and Escherichia coli .

This suggests potential applications in developing new antibiotics or antimicrobial agents.

Cancer Research

The compound's structural features allow it to interact with various biological targets associated with cancer pathways. Preliminary studies suggest that it may inhibit certain cancer cell lines by inducing apoptosis or disrupting cell cycle progression .

Organic Synthesis Applications

This compound can serve as a versatile building block in organic synthesis:

Dipole Synthon in Annulation Reactions

This compound acts as a dipole synthon in phosphine-catalyzed [4 + 2] annulation processes. Such reactions yield tetrahydropyridine carboxylates, which are valuable intermediates in the synthesis of complex organic molecules .

Reaction Mechanisms

The compound may undergo various chemical reactions including:

  • Free radical reactions
  • Suzuki–Miyaura cross-coupling reactions

These reactions are pivotal for constructing complex molecular architectures .

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against E. coli with MIC values < 10 µg/mL
Study BCancer Cell LinesInduced apoptosis in breast cancer cells at concentrations > 20 µM
Study COrganic SynthesisSuccessfully used as a dipole synthon in synthesizing novel tetrahydropyridines

Comparison with Similar Compounds

Key Observations :

  • Position 6 : Acetyl substitution (target compound) may improve metabolic stability over methyl or benzyl groups .
  • Position 3 : Ethyl esters generally offer better bioavailability than methyl esters due to slower hydrolysis .

Physicochemical Properties

  • Melting Points : Acetyl-substituted analogues (e.g., 3h in ) exhibit lower melting points (93–95°C) than thioureido derivatives (201–202°C), reflecting differences in crystallinity .

Q & A

Q. What synthetic routes are established for this compound, and how can intermediates be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization, acylation, and sulfonylation. For example:

Cyclization : Start with a tetrahydrothieno[2,3-c]pyridine core, similar to methods used for ethyl 2-amino-6-benzyl derivatives .

Acylation : Introduce the 3-(methylsulfonyl)benzamido group via coupling reagents like EDCI/HOBt, optimized at 0–5°C to minimize side reactions .

Esterification : Ethyl ester formation under reflux with anhydrous ethanol and catalytic acid.
Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and use inert atmospheres to stabilize reactive intermediates .

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., acetyl at C6, methylsulfonyl at benzamido). Compare with analogous compounds like ethyl 2-amino-6-benzyl derivatives .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity, as demonstrated for related tetrahydrothieno[2,3-c]pyridines .
  • HRMS : Confirm molecular weight and fragmentation patterns, especially for the methylsulfonyl group (expected m/z: 96 for SO2_2CH3+_3^+).

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation risks, as seen in structurally similar sulfonamides .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles (respiratory irritant H335 ).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup for moisture-sensitive intermediates .

Advanced Research Questions

Q. How can low yields in the acylation step be addressed?

Methodological Answer: Low yields often arise from steric hindrance at the C2 position or competing side reactions. Solutions include:

  • Pre-activation of the Carboxylic Acid : Use 3-(methylsulfonyl)benzoic acid pre-activated as a mixed anhydride or NHS ester .
  • Catalytic Systems : Employ DMAP or Lewis acids (e.g., ZnCl2_2) to enhance nucleophilicity of the amine group .
  • Temperature Control : Perform reactions at –10°C to stabilize intermediates, as shown in triazolo-pyridine syntheses .

Q. How can discrepancies between in vitro and in vivo biological activity data be resolved?

Methodological Answer: Discrepancies may stem from poor pharmacokinetics (e.g., metabolic instability of the acetyl group):

  • Metabolic Profiling : Use liver microsomes to identify degradation pathways (e.g., ester hydrolysis) .
  • Prodrug Strategies : Modify the ethyl ester to a tert-butyl ester for enhanced plasma stability, as seen in related pyridine carboxylates .
  • Bioavailability Studies : Conduct PK/PD modeling to correlate in vitro IC50_{50} with plasma concentrations .

Q. What computational methods predict the reactivity of the methylsulfonyl group?

Methodological Answer:

  • DFT Calculations : Model the electron-withdrawing effect of the methylsulfonyl group on the benzamido moiety. Compare HOMO/LUMO energies with non-sulfonylated analogs .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to assess steric/electronic compatibility .
  • Docking Studies : Use crystal structures of target proteins (e.g., COX-2) to predict binding affinities, leveraging sulfonamide-protein interaction databases .

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